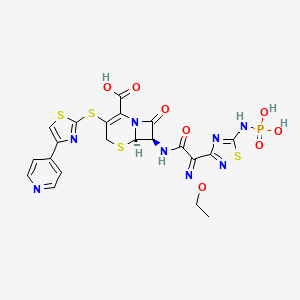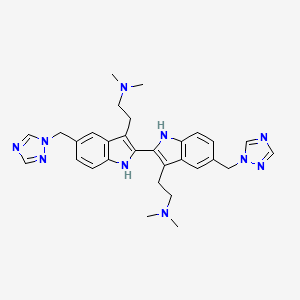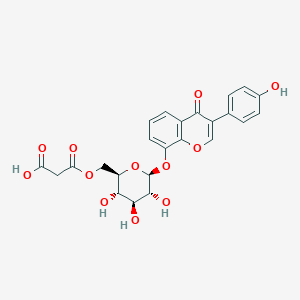![molecular formula C15H16FN3O3S B13838898 4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazine functional group attached to a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide typically involves the condensation of 3-fluoro-4-methoxyacetophenone with hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of an acid catalyst. The resulting hydrazone is then reacted with benzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline
- 2-Fluoro-1-(4-methoxyphenyl)ethylamine
Uniqueness
4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring. This combination of substituents can enhance the compound’s biological activity and selectivity compared to similar compounds.
属性
分子式 |
C15H16FN3O3S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
4-[(2Z)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide |
InChI |
InChI=1S/C15H16FN3O3S/c1-10(11-3-8-15(22-2)14(16)9-11)18-19-12-4-6-13(7-5-12)23(17,20)21/h3-9,19H,1-2H3,(H2,17,20,21)/b18-10- |
InChI 键 |
LAQYUSOWMGBOET-ZDLGFXPLSA-N |
手性 SMILES |
C/C(=N/NC1=CC=C(C=C1)S(=O)(=O)N)/C2=CC(=C(C=C2)OC)F |
规范 SMILES |
CC(=NNC1=CC=C(C=C1)S(=O)(=O)N)C2=CC(=C(C=C2)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


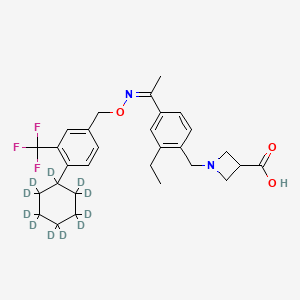
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
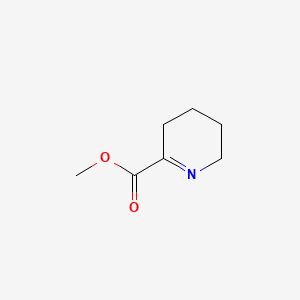
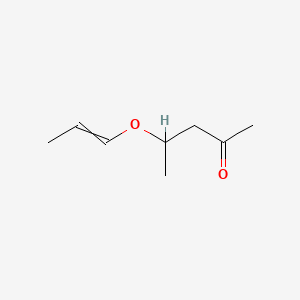


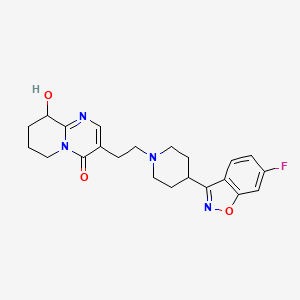
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

